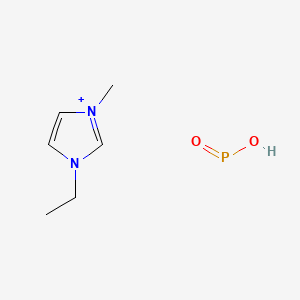
1-Ethyl-3-methylimidazol-3-ium;phosphenous acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-methylimidazol-3-ium;phosphenous acid is a compound that belongs to the class of ionic liquids. These are salts in the liquid state, which are typically composed of an organic cation and an inorganic anion. This compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make it a valuable substance in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-methylimidazol-3-ium;phosphenous acid typically involves the reaction of 1-ethyl-3-methylimidazole with an appropriate phosphorus-containing acid. The reaction conditions often include controlled temperature and pressure to ensure the formation of the desired ionic liquid. For instance, the reaction of 1-ethyl-3-methylimidazole with diethyl phosphate can be carried out under inert atmosphere to prevent any unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further ensures the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethyl-3-methylimidazol-3-ium;phosphenous acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperature, pressure, and pH to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce phosphine-containing compounds.
Aplicaciones Científicas De Investigación
1-Ethyl-3-methylimidazol-3-ium;phosphenous acid finds applications in various fields of scientific research:
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-3-methylimidazol-3-ium;phosphenous acid involves its interaction with molecular targets through ionic and hydrogen bonding. These interactions can alter the physical and chemical properties of the target molecules, leading to enhanced reactivity and stability. The pathways involved may include the stabilization of transition states in chemical reactions and the facilitation of electron transfer processes .
Comparación Con Compuestos Similares
Similar Compounds
1-Ethyl-3-methylimidazolium iodide: Similar in structure but contains iodide as the anion.
1-Ethyl-3-methylimidazolium acetate: Contains acetate as the anion and is used in similar applications.
1-Ethyl-3-methylimidazolium ethyl sulfate: Another ionic liquid with ethyl sulfate as the anion.
Uniqueness
1-Ethyl-3-methylimidazol-3-ium;phosphenous acid is unique due to its phosphorus-containing anion, which imparts distinct chemical properties. This uniqueness makes it particularly valuable in applications requiring high thermal stability and specific reactivity patterns.
Propiedades
Fórmula molecular |
C6H12N2O2P+ |
|---|---|
Peso molecular |
175.15 g/mol |
Nombre IUPAC |
1-ethyl-3-methylimidazol-3-ium;phosphenous acid |
InChI |
InChI=1S/C6H11N2.HO2P/c1-3-8-5-4-7(2)6-8;1-3-2/h4-6H,3H2,1-2H3;(H,1,2)/q+1; |
Clave InChI |
PXKYSPJFTWDIKL-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C[N+](=C1)C.OP=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]-1H-pyrrol-2-amine](/img/structure/B12520220.png)


![Phosphonium, triphenyl[9-(phenylmethoxy)nonyl]-, bromide](/img/structure/B12520228.png)
![Sodium 2-{2-[2-(2,6-dimethylpiperidine-1-carbonylamino)-4,4-dimethylpentanamido]-3-[1-(methoxycarbonyl)indol-3-yl]propanamido}hexanoate](/img/structure/B12520242.png)
![(1R,2S,4R)-Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B12520256.png)


![1-[2'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethan-1-one](/img/structure/B12520270.png)




